2-Bromo-4-nitrobenzaldehyde
Overview
Description
2-Bromo-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 2-bromobenzaldehyde. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Another method involves the bromination of 4-nitrobenzaldehyde. This reaction uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions are carefully controlled to achieve the selective bromination at the second position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration or bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products Formed
Reduction: 2-Bromo-4-aminobenzaldehyde.
Substitution: 2-Substituted-4-nitrobenzaldehyde derivatives.
Oxidation: 2-Bromo-4-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-4-nitrobenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitrobenzaldehyde depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic substitution reactions. The bromine atom can act as a leaving group in these reactions, facilitating the formation of new chemical bonds. The aldehyde group can undergo various transformations, including oxidation and reduction, which further diversify the compound’s reactivity .
Comparison with Similar Compounds
2-Bromo-4-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-nitrobenzaldehyde: Similar structure but with different positions of the bromine and nitro groups, leading to different reactivity and applications.
2-Nitrobenzaldehyde: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Nitrobenzaldehyde: Lacks the bromine atom and has different reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which provide a unique set of chemical properties and reactivity patterns that are valuable in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDLLBUNDADXAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508023 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-71-5 | |
Record name | 2-Bromo-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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